molecular formula C10H9Cl2NO3 B094709 Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate CAS No. 15313-47-0

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Cat. No. B094709
CAS RN: 15313-47-0
M. Wt: 262.09 g/mol
InChI Key: BRUUNEWBCZFVMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Another method involves the use of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis, which could potentially be applied to the synthesis of ethyl 2-(2,4-dichloroanilino)-2-oxoacetate . Additionally, the one-pot parallel synthesis approach using reagents like 2,2,2-trifluoroethyl chlorooxoacetate demonstrates the efficiency of certain reagents over traditional ethyl chlorooxoacetate .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions contributing to molecular packing . These techniques could be applied to ethyl 2-(2,4-dichloroanilino)-2-oxoacetate to determine its molecular structure and interactions.

Chemical Reactions Analysis

The papers describe several chemical reactions involving ethyl esters. For example, the synthesis of photochromic non-fused 2H-1,4-oxazines involves a Rh(II)-catalyzed reaction of 2H-azirines with ethyl 2-acyl-2-diazoacetates . Another study reports the preparation of some 2-(2-chloroethoxy)acetates and their subsequent reactions, which could provide insights into the reactivity of similar ethyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are crucial for their application in synthesis. The papers discuss the characterization of these compounds using IR, NMR, and elemental analysis . Additionally, the quantum chemical parameters based on DFT calculations and UV/Vis spectroscopy provide information on the electronic properties of these molecules, which could be relevant to ethyl 2-(2,4-dichloroanilino)-2-oxoacetate .

Scientific Research Applications

Hypoglycemic Activity

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate and its derivatives have shown significant activity in lowering blood glucose levels. A study highlighted the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, which exhibited remarkable blood glucose-lowering activities in fasted rats. The structure-activity relationship indicated that certain substituents enhanced the hypoglycemic effect (Eistetter & Wolf, 1982).

Another research emphasized the hypoglycemic activity of the ethyl acetate extract from Smilax glabra Roxb, which showed inhibitory activity against α-glucosidase and α-amylase, effectively reducing blood glucose levels and improving insulin sensitivity in diabetic-induced mice (Nguyen et al., 2020).

Peroxisomal Beta-Oxidation

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate also plays a role in peroxisomal beta-oxidation. It was found that the POCA-CoA ester, a derivative, significantly inhibits β-oxidation at carnitine palmitoyltransferase I and chronic administration leads to an increase in the number of hepatic peroxisomes, akin to hypolipidemic drugs. This increase correlates with a rise in catalase activity and peroxisomal β-oxidation (Bone et al., 1982).

Metabolism in Aquatic Organisms

A study on the metabolism of 2,4-dichlorophenoxyacetic acid in bluegill sunfish proposed a metabolic pathway, suggesting that 2,4-D is metabolized to 2,4-dichlorophenol and conjugates of 2,4-D and 2,4-DCP. This was confirmed through the identification of these compounds in the fish after exposure, indicating a specific metabolic response to 2,4-D in aquatic organisms (Barnekow et al., 2001).

properties

IUPAC Name

ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUUNEWBCZFVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324255
Record name ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

CAS RN

15313-47-0
Record name NSC406136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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